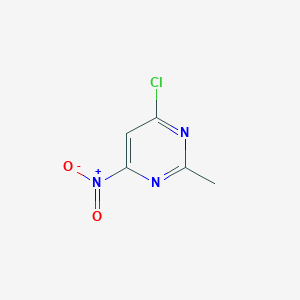

4-Chloro-2-methyl-6-nitro-pyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Organic Synthesis

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. chemexper.com Its scaffold is a fundamental component of all living cells, forming the core structure of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of RNA and DNA. chemexper.com This inherent biological relevance makes pyrimidine derivatives uniquely suited to interact with biomolecules, leading to a wide spectrum of pharmacological activities.

In contemporary organic synthesis, the pyrimidine ring is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the discovery of new therapeutic agents. chemexper.com Consequently, pyrimidine derivatives have been extensively developed and are featured in a multitude of FDA-approved drugs exhibiting anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. The continuous exploration of pyrimidine chemistry is driven by the quest for novel drugs to address a myriad of diseases, including those with emerging resistance to existing treatments.

Overview of Halogenated Pyrimidine Derivatives as Synthetic Building Blocks

Halogenated pyrimidines, particularly chloropyrimidines, are highly versatile and valuable building blocks in organic synthesis. The pyrimidine ring is naturally electron-deficient due to the presence of two electronegative nitrogen atoms. This π-deficient nature facilitates nucleophilic aromatic substitution (SNAr), a reaction that is otherwise difficult to achieve with electron-rich aromatic systems like benzene.

The introduction of halogen atoms onto the pyrimidine ring creates reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds. Chloro-pyrimidines are often preferred for their optimal reactivity and commercial availability. fishersci.com The reactivity of the halogen is position-dependent, with halogens at the 4- and 6-positions being generally more susceptible to nucleophilic displacement than those at the 2-position. fishersci.com This differential reactivity allows for selective and sequential substitution reactions, providing a powerful tool for constructing complex, polysubstituted pyrimidine derivatives.

Furthermore, halogenated pyrimidines are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. fishersci.com These reactions enable the introduction of a wide array of aryl, heteroaryl, and alkyl groups, further expanding the chemical diversity accessible from these fundamental building blocks.

Role of Nitrated Pyrimidine Systems in Chemical Transformations

The introduction of a nitro (NO₂) group onto the pyrimidine ring profoundly influences its chemical properties and reactivity. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. sigmaaldrich.comfishersci.ca When attached to the pyrimidine ring, it significantly enhances the ring's inherent electron deficiency. This activation is particularly pronounced at the positions ortho and para to the nitro group.

This strong activation greatly facilitates nucleophilic aromatic substitution reactions. chemicalbook.com A halogen or other suitable leaving group that might be relatively unreactive on a simple pyrimidine ring becomes highly labile and easily displaced by nucleophiles in the presence of a nitro group. This effect is synthetically useful for constructing highly functionalized pyrimidines under mild reaction conditions that might not otherwise be possible.

Beyond its role as an activating group, the nitro functionality itself can undergo various chemical transformations. A common and significant reaction is the reduction of the nitro group to an amino group (NH₂), which serves as a key precursor for the synthesis of fused heterocyclic systems, such as purines. Nitrated pyrimidines have also been shown to participate in ring-transformation reactions, where the pyrimidine core is converted into a different heterocyclic system, such as a pyridine or pyrazole, upon reaction with certain nucleophiles. sigmaaldrich.comchemicalbook.com

Contextualizing 4-Chloro-2-methyl-6-nitro-pyrimidine (B1149133) within the Pyrimidine Landscape

While direct experimental data for this compound is not extensively reported in the literature, its chemical behavior can be reliably predicted by analyzing its structure and comparing it to well-characterized analogues. The molecule incorporates the key features discussed previously: a pyrimidine core, a halogen (chloro) leaving group, and a strong electron-withdrawing (nitro) activating group.

The key structural features of this compound are:

A Pyrimidine Core: Providing the foundational heterocyclic structure.

A Chloro Group at C4: A good leaving group for nucleophilic substitution.

A Nitro Group at C6: A powerful activating group for SNAr at the C4 position (para-activation).

The primary site of reactivity is expected to be the C4 carbon bearing the chloro substituent. The nitro group at the C6 position is positioned para to the chloro group, exerting a strong electron-withdrawing effect through resonance and induction. This significantly lowers the electron density at C4, making it highly electrophilic and exceptionally susceptible to attack by a wide range of nucleophiles (amines, alkoxides, thiols, etc.). The reaction would proceed via a classic SNAr mechanism, likely involving a stabilized Meisenheimer complex intermediate.

Compared to a non-nitrated analogue like 4-chloro-2-methylpyrimidine (B1348355), the chloro group in the title compound would be vastly more reactive. The presence of the methyl group at C2 has a minor, opposing electronic effect (weakly electron-donating), but its influence is overwhelmed by the powerful activation provided by the nitro group.

Research Findings and Data

To better contextualize the predicted properties of this compound, the known physical properties of several related substituted pyrimidines are presented below. This comparative data illustrates how different substitution patterns affect the physical characteristics of the pyrimidine core.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 | C₄HCl₂N₃O₂ | 193.98 | 100 - 103 fishersci.comsigmaaldrich.com | - |

| 4,6-Dichloro-2-methyl-5-nitropyrimidine | 13162-43-1 | C₅H₃Cl₂N₃O₂ | 208.00 | - | 310.4 (Predicted) chemicalbook.com |

| 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 | C₅H₄Cl₂N₂ | 163.00 | 44 - 47 sigmaaldrich.com | 219 sigmaaldrich.com |

| 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | C₅H₄Cl₂N₂ | 163.00 | 41.5 - 45.5 | - |

| 4-Chloro-2,6-dimethylpyrimidine | 4472-45-1 | C₆H₇ClN₂ | 142.59 | 39 - 40 | 180 |

Structure

3D Structure

Properties

Molecular Formula |

C5H4ClN3O2 |

|---|---|

Molecular Weight |

173.56 g/mol |

IUPAC Name |

4-chloro-2-methyl-6-nitropyrimidine |

InChI |

InChI=1S/C5H4ClN3O2/c1-3-7-4(6)2-5(8-3)9(10)11/h2H,1H3 |

InChI Key |

FNPBJQHEYDXNBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Methyl 6 Nitro Pyrimidine

Precursor Synthesis and Starting Materials for Pyrimidine (B1678525) Core Formation

The foundation of the synthesis lies in the construction of the pyrimidine ring system with the required substituents already in place or in the form of precursors that can be easily converted. This is typically achieved through condensation and cyclization reactions.

The most common and efficient method for forming the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound (or a chemical equivalent) with an amidine. wikipedia.org To obtain the specific substitution pattern of the target molecule, the starting materials must contain the precursors for the methyl and nitro groups.

A plausible and widely adopted strategy involves the reaction of a nitro-substituted β-dicarbonyl compound with acetamidine (B91507). For instance, a derivative of nitromalonic acid or a nitrated acetoacetate (B1235776) can serve as the three-carbon fragment. The nitration of a precursor like diethyl malonate can be achieved using concentrated or fuming nitric acid. google.com This nitrated intermediate provides the carbon backbone and the C6-nitro group. Acetamidine hydrochloride is the reagent of choice to introduce the N-C-N segment and the C2-methyl group simultaneously. google.com The cyclization is typically promoted by a base, such as sodium alkoxide or potassium hydroxide, in an alcoholic solvent. google.comgoogle.com

This reaction sequence first forms an intermediate, 4-hydroxy-2-methyl-6-nitropyrimidine (which exists in tautomeric equilibrium with 2-methyl-6-nitro-pyrimidin-4-one). This hydroxyl group is the precursor to the C4-chloro substituent.

Table 1: Examples of Reagents for Pyrimidine Ring Cyclization

| 1,3-Dicarbonyl Component Precursor | Amidine Source | Resulting Pyrimidine Core |

|---|---|---|

| Diethyl malonate (nitrated) | Acetamidine | 2-methyl-6-nitro-pyrimidin-4-one |

| Ethyl acetoacetate | Thiourea | 2-thio-6-methyluracil wikipedia.org |

| Methyl acetoacetate | Acetamidine hydrochloride | 4-hydroxy-2,6-dimethyl-pyrimidine google.com |

While building the substituted ring from acyclic precursors is common, functionalizing a pre-existing pyrimidine ring is another valid approach. However, for introducing a nitro group, direct nitration of a 2-methyl-4-chloropyrimidine can be complex, often leading to a mixture of products and potential oxidation. Therefore, introducing the nitro group via a nitrated precursor prior to cyclization is generally the preferred method for this target molecule. google.com

Functional group interconversions on pre-formed pyrimidines are more common for other substituents. For example, a hydroxyl group can be converted to a chloro group, or a thioether group can be oxidized. umich.edumdpi.com

Introduction of the Chloro Substituent at Position 4

The conversion of the 4-hydroxyl (or 4-oxo) group of the pyrimidine intermediate into a chloro substituent is a critical step. This transformation is a standard procedure in heterocyclic chemistry, converting the pyrimidinone into a more reactive pyrimidine chloride, which is susceptible to nucleophilic substitution.

The most frequently employed reagent for this type of chlorination is phosphorus oxychloride (POCl₃). google.comrsc.org Thionyl chloride (SOCl₂) can also be utilized. chemicalbook.com The reaction involves heating the precursor, 4-hydroxy-2-methyl-6-nitropyrimidine, with an excess of the chlorinating agent. The excess reagent often serves as the solvent for the reaction. In some cases, a high-boiling-point solvent like toluene (B28343) may be used. mdpi.com

A small amount of a tertiary amine, such as N,N-dimethylaniline or diisopropylethylamine, is often added as a catalyst. google.commdpi.com The catalyst facilitates the reaction, typically leading to higher yields and cleaner conversions. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure, and the product is isolated by carefully pouring the reaction mixture onto crushed ice, followed by extraction. chemicalbook.comgoogle.com

Table 2: Common Chlorination Reagents for Hydroxypyrimidines

| Reagent | Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | N,N-Dimethylaniline | Reflux (100-110 °C) | google.com |

| Thionyl chloride (SOCl₂) | None specified | Acetonitrile, 80 °C, 3h | chemicalbook.com |

| Phosphorus oxychloride (POCl₃) | Organic Base (e.g., Triethylamine) | 25-100 °C, 2-5h | google.com |

The chlorination of 4-hydroxy-2-methyl-6-nitropyrimidine is highly regioselective for position 4. The underlying chemistry involves the tautomeric keto-enol equilibrium of the pyrimidinone. The enol (hydroxyl) form is activated by the electron-deficient pyrimidine ring and reacts readily with phosphorus oxychloride to form a phosphate (B84403) ester intermediate. This intermediate is then displaced by a chloride ion to yield the 4-chloro product.

The presence of the electron-withdrawing nitro group at position 6 further activates the ring, making position 4 (para to the nitro group) particularly susceptible to this transformation. chemrxiv.orgnih.gov Direct chlorination of the C-H bond at position 5 is significantly more difficult and requires different reagents and conditions, ensuring the high selectivity of the hydroxyl-to-chloro conversion at C4. Reaction parameters such as temperature and reaction time are optimized to ensure complete conversion while minimizing the formation of byproducts. chemicalbook.comgoogle.com

Introduction of the Methyl Substituent at Position 2

The placement of the methyl group at the C2 position of the pyrimidine ring is almost exclusively determined during the initial ring-forming cyclization step. This "bottom-up" approach ensures perfect regioselectivity and is far more efficient than attempting to introduce a methyl group onto a pre-formed pyrimidine ring at this position.

The key to this strategy is the choice of the N-C-N building block. As mentioned previously, acetamidine (CH₃C(NH)NH₂) provides the necessary atoms. The methyl-bearing carbon of the acetamidine becomes the C2 carbon of the resulting pyrimidine ring. This method is a cornerstone of the widely used Pinner synthesis of pyrimidines and related heterocycles. wikipedia.orggoogle.com This approach's versatility allows for the synthesis of a wide array of 2-substituted pyrimidines by simply varying the corresponding amidine used in the condensation reaction.

Table 3: Installation of C2-Substituents Using Various Amidines

| Amidine Reagent | C2-Substituent Introduced |

|---|---|

| Formamidine | -H |

| Acetamidine | -CH₃ |

| Benzamidine | -C₆H₅ (Phenyl) |

Strategies for Methyl Group Incorporation

The introduction of the methyl group at the C2 position of the pyrimidine ring is most commonly achieved by constructing the heterocyclic ring from precursors that already contain the required N-C(CH₃)-N fragment. This is a highly efficient and widely used method for building the pyrimidine nucleus. bu.edu.eg

The principal strategy involves the cyclocondensation reaction of a 1,3-dielectrophile with acetamidine or its salts. Acetamidine provides the N-C-N backbone with the methyl group pre-installed at what will become the C2 position of the pyrimidine ring. This approach is a cornerstone of pyrimidine synthesis due to the commercial availability of acetamidine hydrochloride and the reliability of the condensation reaction. google.com

Key 1,3-dicarbonyl compounds or their equivalents used in this condensation include:

Malonic esters

Malononitrile

Acetylacetone

Cyanoacetic esters

β-keto esters like ethyl acetoacetate google.com

The reaction between acetamidine hydrochloride and ethyl acetoacetate, for example, yields 4-hydroxy-2,6-dimethylpyrimidine, which can serve as a precursor for further functionalization. google.com While not the direct precursor for the target molecule, this illustrates the fundamental principle of incorporating the 2-methyl group via ring formation. For the synthesis of the target compound, a different 1,3-dicarbonyl precursor, such as one leading to a 4-hydroxy-6-chloro or a related intermediate, would be necessary before the nitration step.

Alternative, though less common, strategies for C2-methylation could involve the direct C-H methylation of a pre-formed pyrimidine ring. However, such reactions are often challenging due to the relatively unreactive C-H bonds of the pyrimidine core and potential issues with regioselectivity.

Table 1: Common Precursors for 2-Methylpyrimidine (B1581581) Ring Synthesis This table is interactive. You can sort and filter the data.

| N-C-N Precursor | 1,3-Dielectrophile Precursor | Resulting Pyrimidine Core |

|---|---|---|

| Acetamidine | Malonates | 2-Methyl-4,6-dihydroxypyrimidine |

| Acetamidine | Ethyl acetoacetate | 4-Hydroxy-2,6-dimethylpyrimidine |

| Acetamidine | Malononitrile | 4-Amino-6-hydroxy-2-methylpyrimidine |

Stereochemical Considerations in Methylation

For the synthesis of 4-Chloro-2-methyl-6-nitro-pyrimidine (B1149133), stereochemical considerations related to the introduction of the C2-methyl group are generally not a factor. The pyrimidine ring is an aromatic, and therefore planar, heterocycle. The attachment of a methyl group directly to the C2 carbon of this planar ring does not create a stereocenter.

Stereochemistry would become a significant consideration if:

The pyrimidine ring were reduced to a non-aromatic, saturated (e.g., hexahydropyrimidine) or partially saturated (e.g., dihydropyrimidine) state.

The substituent itself contained a chiral center.

Recent studies on nucleic acids have shown that methylation can induce subtle changes in molecular mechanics and chiral selectivity in interactions with other molecules. rsc.org However, these effects relate to the epigenetic modification of macromolecules like DNA and are not pertinent to the synthetic stereochemistry of this small, achiral molecule. rsc.orgnih.gov

Nitration at Position 6 and Nitro Group Introduction

Introducing a nitro group onto a pyrimidine ring is a classic electrophilic aromatic substitution reaction. However, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophiles. The substituents already present on the ring play a crucial role in determining the feasibility and regioselectivity of the nitration.

In a hypothetical precursor like 4-chloro-2-methylpyrimidine (B1348355), the methyl group at C2 is a weak activating group, while the chloro group at C4 is a deactivating group. Both are ortho-, para-directing. The combined electronic effects and the inherent reactivity of the pyrimidine ring positions would strongly favor electrophilic attack at the C5 position. Direct nitration to achieve substitution at the C6 position is therefore highly challenging and unlikely to be an efficient synthetic route.

A more plausible strategy involves a multi-step sequence:

Nitration of an activated precursor: A common approach is to nitrate (B79036) a pyrimidine ring that contains a strong activating group, such as a hydroxyl group. For instance, nitrating 2-methyl-4,6-dihydroxypyrimidine would lead to substitution at the highly activated C5 position. researchgate.netnih.govscispace.com

Strategic Synthesis: A more viable route to obtain the 6-nitro isomer would be to construct the pyrimidine ring using a starting material that already contains a nitro group in the appropriate position. For example, condensation of acetamidine with a nitro-substituted 1,3-dicarbonyl compound, such as nitromalondialdehyde or its equivalent, could form the 2-methyl-6-nitropyrimidine core, which could then be chlorinated.

Nitrating Agents and Methodologies

The nitration of deactivated heterocyclic systems typically requires strong nitrating agents and forcing conditions. The choice of agent and methodology is critical to achieve the desired transformation while minimizing side reactions.

Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating system. Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. researchgate.netresearchgate.net This method is often employed for the nitration of deactivated aromatic and heteroaromatic rings. nih.govscispace.com

Concentrated Nitric Acid: In some cases, concentrated or fuming nitric acid can be used alone, particularly if the substrate has some degree of activation.

Alternative Nitrating Agents: For sensitive substrates, other nitrating agents can be used, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) or acetyl nitrate. These reagents can sometimes offer milder reaction conditions or different selectivity.

The nitration of fused pyrimidine derivatives has been studied, showing that the reaction outcome can be highly dependent on the nitric acid concentration, leading to different products. rsc.org

Table 2: Comparison of Common Nitrating Systems for Heterocycles This table is interactive. You can sort and filter the data.

| Nitrating Agent | Composition | Reactivity | Typical Application |

|---|---|---|---|

| Mixed Acid | HNO₃ + H₂SO₄ | Very High | Deactivated rings (e.g., nitroarenes, some heterocycles) |

| Fuming Nitric Acid | HNO₃ + N₂O₄ | High | Moderately deactivated or activated rings |

| Nitronium Salts | e.g., NO₂BF₄ | High | Often used in non-aqueous media for sensitive substrates |

Regioselectivity and Control in Pyrimidine Nitration

Controlling the position of nitration on a substituted pyrimidine ring is a significant synthetic challenge governed by the electronic properties of the existing substituents.

Directing Effects: In a 4-chloro-2-methylpyrimidine precursor, the nitrogen atoms strongly deactivate the adjacent C2, C4, and C6 positions. The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. The C2-methyl group weakly activates the ring, while the C4-chloro group deactivates it through induction but can donate electron density via resonance. Both groups direct towards the C5 position. Therefore, direct nitration would overwhelmingly yield the 5-nitro isomer.

Achieving C6-Nitration: To synthesize the 6-nitro isomer, direct nitration of a simple 2-methyl-4-chloropyrimidine precursor is not a viable strategy. Control must be exerted by using a synthetic pathway where the substitution pattern is built sequentially. A possible, though complex, route could involve:

Starting with a precursor like 2-methyl-4-aminopyrimidine.

Nitration, where the strong activating amino group would direct the nitro group to the C5 position.

Modification of the substituents (e.g., diazotization of the amino group and replacement with chlorine) and further steps.

However, the most direct and logical approach remains the ring-closure strategy, where a C3 fragment already bearing the nitro group is condensed with acetamidine. This circumvents the regioselectivity problems associated with electrophilic substitution on the pre-formed pyrimidine ring.

Multi-step Convergent and Divergent Synthetic Approaches

The synthesis of a complex molecule like this compound can be designed using either convergent or divergent strategies.

Hypothetical Convergent Route:

Fragment A: Synthesis of acetamidine hydrochloride.

Fragment B: Synthesis of a suitable 1,3-dielectrophile containing the chloro and nitro functionalities, such as 2-chloro-2-nitromalondialdehyde.

Final Step: Condensation of Fragment A and Fragment B to form the final this compound ring.

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different final products. researchgate.netnih.gov This approach is particularly useful for creating a library of related compounds for research purposes.

Hypothetical Divergent Route:

Common Intermediate: Synthesis of 2-methyl-4,6-dichloropyrimidine. chemicalbook.com

Divergent Steps: This intermediate could be reacted under different conditions. One pathway could involve selective nucleophilic substitution of the C6-chloro group with a nitro group source (a challenging reaction), while another could involve substitution with an amine, and a third with an alkoxide, thus generating a diverse set of 2-methylpyrimidine derivatives from a single precursor.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic and green methodologies to improve efficiency, reduce waste, and minimize environmental impact. kuey.netresearchgate.net These principles are highly applicable to the synthesis of pyrimidine derivatives. rasayanjournal.co.inkuey.net

Catalysis: The synthesis of the pyrimidine ring often benefits from catalysis. Lewis acids (e.g., ZnCl₂, YbCl₃) or Brønsted acids can catalyze the initial condensation and cyclization steps, leading to higher yields and shorter reaction times. bu.edu.egmdpi.comorganic-chemistry.org Transition metal catalysts are also employed for functionalizing the pyrimidine ring through cross-coupling reactions, although this is more relevant for derivatization rather than the initial synthesis of the target compound. nih.gov

Green Chemistry Approaches: Several green chemistry techniques can be applied to pyrimidine synthesis: nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields by providing rapid and uniform heating. rasayanjournal.co.innih.gov

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, similar to microwave heating. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Performing reactions without a solvent (or using a recyclable one like water) reduces waste and simplifies purification. kuey.netrasayanjournal.co.in Multicomponent reactions, where several starting materials are combined in a single step, are often well-suited to solvent-free conditions. researchgate.netacs.org

These methods offer significant advantages over traditional synthetic procedures, which often involve hazardous reagents, toxic solvents, and long reaction times. nih.gov

Table 3: Green Chemistry Methodologies vs. Traditional Synthesis This table is interactive. You can sort and filter the data.

| Parameter | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave, Ultrasound |

| Reaction Time | Hours to days | Minutes to hours |

| Solvents | Often toxic, volatile organic solvents | Solvent-free, water, or recyclable solvents |

| Catalysts | Stoichiometric reagents, strong acids/bases | Catalytic amounts, often recyclable |

| Waste Generation | High (poor atom economy) | Low (high atom economy, especially in MCRs) |

| Workup | Often requires extensive extraction/purification | Simplified, often filtration and recrystallization |

Chemical Reactivity and Advanced Transformations of 4 Chloro 2 Methyl 6 Nitro Pyrimidine

Nucleophilic Aromatic Substitution Reactions at the Pyrimidine (B1678525) Ring

The 4-chloro-2-methyl-6-nitropyrimidine scaffold is highly susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly enhanced by the presence of a strong electron-withdrawing nitro group, making the carbon atoms of the ring, particularly those at positions 2, 4, and 6, highly electrophilic and thus prone to attack by nucleophiles. bhu.ac.inchemrxiv.org

Reactivity of the Chloro Group at Position 4 Towards Various Nucleophiles

The chlorine atom at the C-4 position of 4-chloro-2-methyl-6-nitropyrimidine is an excellent leaving group in SNAr reactions. Its displacement is facilitated by the strong activation provided by the nitro group at C-6 and the ring nitrogens. This allows for the introduction of a wide variety of functional groups through reaction with diverse nucleophiles.

The chloro group at C-4 is readily displaced by oxygen-based nucleophiles such as alkoxides and phenoxides. These reactions are typically carried out under basic conditions to generate the more nucleophilic alkoxide or phenoxide ion. For instance, the reaction of similar 4-chloropyrimidine (B154816) derivatives with sodium methoxide (B1231860) or sodium phenoxide proceeds efficiently to yield the corresponding 4-alkoxy or 4-phenoxy products. rsc.org A common synthetic strategy involves the reaction of a 4,6-dichloropyrimidine (B16783) with one equivalent of an alkoxide to selectively form a 4-alkoxy-6-chloro intermediate, demonstrating the high reactivity of the C-4 position towards oxygen nucleophiles. chemrxiv.orgchemrxiv.org

Table 1: Examples of Substitution with O-Nucleophiles on Similar Pyrimidine Scaffolds Data extrapolated from reactions on analogous 4-chloropyrimidine systems.

| Nucleophile | Reagent | Product | Reference |

|---|---|---|---|

| Methoxide | Sodium Methoxide | 4-Methoxy-2-methyl-6-nitropyrimidine | rsc.org |

| Phenoxide | Sodium Phenoxide | 2-Methyl-6-nitro-4-phenoxypyrimidine | rsc.org |

| Benzyloxy | Sodium Benzyl Oxide | 4-(Benzyloxy)-2-methyl-6-nitropyrimidine | chemrxiv.org |

Nitrogen-based nucleophiles, particularly primary and secondary amines, react readily with 4-chloro-2-methyl-6-nitropyrimidine. The reaction typically proceeds under mild conditions, often at room temperature, to afford 4-aminopyrimidine (B60600) derivatives in good yields. chemrxiv.org Studies on analogous 6-alkoxy-4-chloro-5-nitropyrimidines have shown that primary amines selectively displace the chlorine atom at the C-4 position. chemrxiv.orgchemrxiv.org This high reactivity and selectivity make it a cornerstone reaction for the synthesis of substituted aminopyrimidines. Similarly, hydrazine (B178648) hydrate (B1144303) can act as a potent nucleophile, leading to the formation of 4-hydrazinylpyrimidines. researchgate.net

Table 2: Examples of Substitution with N-Nucleophiles on Similar Pyrimidine Scaffolds Data extrapolated from reactions on analogous 4-chloropyrimidine systems.

| Nucleophile | Reagent | Product | Reference |

|---|---|---|---|

| Dimethylamine | Dimethylamine | N,N,2-Trimethyl-6-nitro-pyrimidin-4-amine | rsc.org |

| Benzylamine | Benzylamine | N-Benzyl-2-methyl-6-nitro-pyrimidin-4-amine | chemrxiv.org |

| Aniline | Aniline | N-Phenyl-2-methyl-6-nitro-pyrimidin-4-amine | researchgate.net |

Sulfur-based nucleophiles, such as thiolates, are also effective in displacing the C-4 chloro substituent. The reaction of analogous 4-chloropyrimidines with sodium thiophenoxide, for example, yields the corresponding 4-(phenylthio)pyrimidine derivative. rsc.org These reactions capitalize on the high nucleophilicity of sulfur anions (thiolates) to create C-S bonds at the pyrimidine core.

Table 3: Example of Substitution with S-Nucleophiles on a Similar Pyrimidine Scaffold Data extrapolated from reactions on analogous 4-chloropyrimidine systems.

| Nucleophile | Reagent | Product | Reference |

|---|

While less common than heteroatom nucleophiles, carbon-based nucleophiles can also displace the chlorine at C-4, enabling the formation of C-C bonds. This transformation is highly valuable for elaborating the pyrimidine scaffold. For instance, enolates derived from active methylene (B1212753) compounds like dimethyl malonate can serve as effective nucleophiles in SNAr reactions with activated halo-aromatics. nih.gov Another powerful method for C-C bond formation is the Vicarious Nucleophilic Substitution (VNS), where carbanions stabilized by groups like sulfonyl or cyano react with electrophilic nitroarenes. nih.gov Although VNS typically involves the substitution of hydrogen, the high electrophilicity of the C-4 position in 4-chloro-2-methyl-6-nitropyrimidine suggests its potential for direct C-Cl substitution with stabilized carbanions.

Influence of the Nitro Group at Position 6 on Electrophilicity and Regioselectivity

The nitro group at position 6 plays a crucial role in activating the pyrimidine ring for nucleophilic aromatic substitution and directing the regioselectivity of the attack. Its powerful electron-withdrawing nature, operating through both resonance (-M) and inductive (-I) effects, significantly reduces the electron density of the entire ring system. stackexchange.com

This deactivation is most pronounced at the positions ortho (C-5) and para (C-4) to the nitro group. In the SNAr mechanism, the nucleophile attacks the electrophilic carbon, forming a negatively charged intermediate known as a Meisenheimer complex. chemrxiv.org When the attack occurs at C-4 (para to the nitro group), the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through a resonance structure. This delocalization provides substantial stabilization to the intermediate, thereby lowering the activation energy of the reaction and greatly accelerating the rate of substitution at this position. stackexchange.comnih.gov

The attack at C-2 is also possible due to activation from the ring nitrogens, but the para-relationship between the C-4 chloro leaving group and the C-6 nitro group provides the most potent activation for substitution. This electronic effect ensures high regioselectivity, with nucleophiles preferentially attacking the C-4 position over the C-2 position. stackexchange.com

Mechanistic Investigations of Nucleophilic Displacements

The chlorine atom at the C4 position of 4-Chloro-2-methyl-6-nitro-pyrimidine (B1149133) is highly susceptible to nucleophilic displacement. This reactivity is a cornerstone of its utility in synthesizing more complex molecules. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-deficient nature of the pyrimidine ring, enhanced by the C6-nitro group.

The SNAr mechanism for this compound involves a two-step addition-elimination pathway. In the first, rate-determining step, a nucleophile attacks the electrophilic carbon atom at the C4 position, which bears the chlorine leaving group. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. umich.edu

The stability of this anionic intermediate is crucial for the reaction to proceed. researchgate.net The negative charge is delocalized across the pyrimidine ring and, most importantly, onto the oxygen atoms of the para-nitro group at the C6 position. umich.edu This delocalization significantly lowers the activation energy of the first step. The resonance structures illustrate that the intermediates formed by attack at positions ortho or para to a nitro group are more stable than those formed from a meta attack. umich.edu In this specific molecule, the C4 position is para to the C6-nitro group, providing substantial stabilization for the Meisenheimer complex.

In the second, faster step of the mechanism, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substitution product. While most SNAr reactions are believed to proceed through this stepwise mechanism involving a distinct intermediate, some studies on related heterocyclic systems suggest that, in certain cases, the reaction may follow a concerted pathway where the Meisenheimer complex represents a transition state rather than a stable intermediate. mdpi.com

The kinetics and selectivity of nucleophilic displacement on the this compound ring are governed by a combination of steric and electronic factors.

Electronic Effects: The primary electronic factor is the powerful electron-withdrawing nature of the C6-nitro group. This group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack, particularly at the C2 and C4 positions. wikipedia.org The C4 position is generally more reactive than the C2 position in nucleophilic substitutions on pyrimidines. This preference can be explained by Frontier Molecular Orbital (FMO) theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient on the C4 carbon compared to the C2 carbon, making it the preferred site for nucleophilic attack. researchgate.net Furthermore, repulsion between the lone pairs of the ring's nitrogen atoms and the incoming nucleophile is greater at the C2 position, which is flanked by two nitrogens, than at the C4 position, which is adjacent to only one. researchgate.net

Steric Effects: Steric hindrance plays a significant role in SNAr reactions. organic-chemistry.org The methyl group at the C2 position of this compound offers minimal steric hindrance to an incoming nucleophile at the C4 position. However, the size of the nucleophile itself is a critical factor. nih.gov Larger, bulkier nucleophiles may experience greater steric repulsion, leading to slower reaction rates compared to smaller nucleophiles. organic-chemistry.orgnih.gov While the C2-methyl group does not significantly shield the C4 position, steric congestion can become a determining factor in more substituted pyrimidine systems or when using exceptionally bulky nucleophiles. nih.gov

Transformations of the Nitro Group at Position 6

The nitro group at the C6 position is not only a powerful activating group for nucleophilic substitution but also a versatile functional handle that can be transformed into various other nitrogen-containing groups, most commonly an amino group.

The conversion of the C6-nitro group to a primary amine is a common and synthetically valuable transformation. This reduction fundamentally alters the electronic properties of the pyrimidine ring, transforming the substituent from strongly electron-withdrawing to strongly electron-donating. Several methods are available for the reduction of aromatic nitro groups, with the choice of reagent often dictated by the presence of other sensitive functional groups on the substrate.

Common reduction methods applicable to this system include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a source of hydrogen (H₂ gas). wikipedia.org Platinum-based catalysts have also been shown to be effective. nih.gov

Dissolving Metal Reductions: Metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are classic reagents for nitro group reduction. umich.eduwikipedia.orgresearchgate.net These methods are often robust and tolerate a range of functional groups.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) (HCOONH₄) or hydrazine, in the presence of a catalyst (e.g., Pd/C). nih.gov It can be a milder alternative to using high-pressure H₂ gas.

Other Reagents: Reagents like sodium sulfide (B99878) (Na₂S) or tin(II) chloride (SnCl₂) can also be used, sometimes offering unique selectivity. wikipedia.org

The product of this reduction, 4-chloro-2-methyl-pyrimidin-6-amine, is a key building block for the synthesis of various biologically active compounds.

A primary challenge in the reduction of this compound is achieving chemoselectivity. The C4-chloro substituent is susceptible to hydrogenolysis (reductive cleavage), particularly under catalytic hydrogenation conditions with Pd/C. nih.gov This can lead to the formation of the dehalogenated side product, 2-methyl-pyrimidin-6-amine.

Controlling the reaction to selectively reduce the nitro group while preserving the chloro group is crucial. The choice of catalyst and reaction conditions is paramount for achieving this selectivity.

| Reagent/Catalyst | Conditions | Selectivity Outcome | Reference |

| H₂/Pd-C | Standard conditions | Often leads to a mixture of the desired chloro-amine and the dehalogenated product due to hydrodechlorination. | nih.gov |

| H₂/Raney Nickel | Standard conditions | Generally less prone to causing dehalogenation of aromatic chlorides compared to Pd/C. | wikipedia.org |

| H₂/Pt/Fe₃O₄ | Solvent-free | High selectivity for nitro reduction over hydrodechlorination has been reported for chloronitrobenzenes. | nih.gov |

| Fe/NH₄Cl | EtOH/H₂O, Reflux | A mild and effective system for selective nitro group reduction in the presence of halides. Often considered a classic method (Béchamp reduction). | nih.gov |

| Zn/AcOH | Acetic Acid | Provides a mild method for reducing nitro groups while often leaving other reducible groups, including some halides, intact. | wikipedia.orgresearchgate.net |

As shown in the table, metal/acid systems like iron powder with ammonium chloride or acetic acid are frequently employed to ensure the preservation of the chloro substituent. These reactions proceed via a series of single-electron transfers from the metal surface. umich.edu The mildly acidic conditions provided by NH₄Cl or AcOH facilitate the protonation steps in the reduction cascade (nitroso, hydroxylamine) to the final amine. nih.gov Careful selection of these conditions allows for the controlled synthesis of 4-chloro-2-methyl-pyrimidin-6-amine, a valuable bifunctional intermediate.

Reactivity and Functionalization of the Methyl Group at Position 2

The methyl group at the C2 position of the pyrimidine ring, while typically unreactive, is activated by the strong electron-withdrawing effect of the nitro group at the C6 position. This activation is transmitted through the π-system of the heterocyclic ring, increasing the acidity of the methyl protons. This enhanced acidity allows the methyl group to participate in a variety of C-C bond-forming reactions.

The deprotonation of the C2-methyl group by a suitable base generates a resonance-stabilized carbanion. This nucleophilic species can then react with various electrophiles. A prominent example of this reactivity is the condensation reaction with aldehydes, analogous to a Knoevenagel condensation. mdpi.com This reaction is typically catalyzed by a base, such as piperidine (B6355638) or potassium carbonate.

The mechanism involves the initial deprotonation of the methyl group to form the carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. The resulting alkoxide intermediate is subsequently protonated and then dehydrated to yield a styryl- or vinyl-substituted pyrimidine. Studies on analogous 2-methyl-3-nitropyridines have shown that this condensation proceeds readily with a wide range of aromatic aldehydes under mild conditions, often producing the trans-alkene isomer exclusively. mdpi.com

| Aldehyde | Base/Catalyst | Product Type | Expected Outcome for this compound |

| Benzaldehyde | Piperidine | 4-Chloro-2-(2-phenylethenyl)-6-nitropyrimidine | High yield of the trans-isomer is expected. |

| 4-Methoxybenzaldehyde | Piperidine | 4-Chloro-2-[2-(4-methoxyphenyl)ethenyl]-6-nitropyrimidine | Reaction should proceed well due to the electrophilic nature of the aldehyde. |

| 4-(Dimethylamino)benzaldehyde | Piperidine | 4-Chloro-2-[2-(4-(dimethylamino)phenyl)ethenyl]-6-nitropyrimidine | Even with electron-donating groups on the aldehyde, the reaction is expected to be efficient. mdpi.com |

Beyond condensation reactions, the activated methyl group could potentially undergo other functionalizations, such as oxidation to a carboxylic acid or halogenation under radical conditions, though these transformations are less commonly reported for this specific system. The condensation reaction remains the most well-established pathway for elaborating the C2-methyl group into more complex structures.

Derivatization Strategies for the Methyl Substituent

The methyl group at the C2 position of the pyrimidine ring is activated by the adjacent ring nitrogen atoms and the strongly electron-withdrawing nitro group at C6. This activation renders the methyl protons acidic, facilitating a range of derivatization reactions, primarily through the formation of a carbanionic intermediate. Key strategies include condensation, halogenation, and oxidation.

Condensation Reactions: Analogous to other activated methyl groups on heteroaromatic rings, the methyl group of this compound is expected to undergo condensation reactions with various electrophiles, most notably aldehydes. In similar systems, such as 2-methyl-3-nitropyridines, the methyl group readily condenses with aromatic aldehydes in the presence of a base like piperidine to form styryl derivatives. This reaction proceeds via an initial deprotonation of the methyl group, followed by nucleophilic addition to the aldehyde carbonyl, and subsequent dehydration. The presence of the nitro group is crucial for increasing the acidity of the methyl protons, thereby enabling the reaction under relatively mild conditions.

| Reactant 1 | Reactant 2 (Aldehyde) | Base/Conditions | Product Type | Ref. |

| 2-Methyl-3,5-dinitropyridine | 4-Nitrobenzaldehyde | Piperidine, Toluene (B28343) | 2-(4-Nitrostyryl)-3,5-dinitropyridine | duke.edunih.gov |

| 2-Methyl-3-nitropyridine | Benzaldehyde | Piperidine, Toluene | 2-Styryl-3-nitropyridine | duke.edursc.org |

Halogenation: The activated methyl group can also be a target for halogenation. While direct examples on this compound are scarce in the literature, the synthesis of related 2-(trichloromethyl)pyrimidines suggests that radical or ionic halogenation pathways are feasible. For instance, treatment with N-halosuccinimides (NCS, NBS, NIS) under radical initiation (e.g., AIBN, light) could lead to mono-, di-, or tri-halogenated methyl groups. The resulting halomethylpyrimidines are valuable synthetic intermediates.

Oxidation and Nitration: The methyl group can potentially be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents, although this might compete with the oxidation of the pyrimidine ring itself. Furthermore, theoretical studies on related pyrimidines, such as 2-methyl-4,6-dihydroxypyrimidine, have explored the mechanism of nitration on the methyl group. These studies suggest that under specific conditions, nitration can occur at the methyl position to yield dinitromethylene derivatives, highlighting the methyl group's susceptibility to electrophilic attack after initial deprotonation. thieme.de

Side-chain Modifications and Elongations

The derivatized methyl groups serve as versatile handles for further side-chain modifications and elongations.

From Condensation Products: The styryl derivatives formed from condensation reactions can undergo further transformations. The double bond can be reduced to create an ethyl side chain or be subjected to oxidative cleavage. The aromatic ring of the styryl moiety can also be functionalized, introducing additional diversity.

From Halomethyl Derivatives: 2-(Halomethyl)pyrimidine intermediates are particularly useful for side-chain elongation via nucleophilic substitution. The halogen atom can be displaced by a variety of nucleophiles, enabling the introduction of diverse functionalities.

| Halomethyl Precursor (Analog) | Nucleophile | Reaction Type | Resulting Side-Chain |

| 2-(Chloromethyl)-4-chloro-6-pyrimidone | Cyanide (CN⁻) | SN2 | -CH₂CN |

| 2-(Bromomethyl)pyrimidine | Malonic ester anion | SN2 | -CH₂CH(COOR)₂ |

| 2-(Chloromethyl)pyrimidine | Alkoxides (RO⁻) | SN2 | -CH₂OR |

| 2-(Chloromethyl)pyrimidine | Amines (R₂NH) | SN2 | -CH₂NR₂ |

These reactions allow for the systematic extension of the side chain at the C2 position, providing access to a wide array of derivatives with tailored properties. For example, reaction with cyanide followed by hydrolysis would yield a carboxylic acid side chain, while reaction with malonic esters provides a route to longer alkyl chains or other functional groups after further manipulation.

Other Electrophilic and Radical Reactions of the Pyrimidine Core

Electrophilic Reactions: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is significantly amplified in this compound by the potent electron-withdrawing effects of the chloro and nitro substituents. Consequently, the pyrimidine core is highly deactivated towards electrophilic aromatic substitution (EAS). Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the ring itself are generally not feasible under standard conditions. google.comwikipedia.orgmasterorganicchemistry.com For electrophilic attack to occur on a pyrimidine ring, the presence of strong electron-donating groups (e.g., amino, hydroxy) is typically required, which is not the case for the title compound. google.com

Radical Reactions: While electrophilic substitution is disfavored, radical reactions offer alternative pathways for functionalization. The field of radical C-H functionalization has advanced significantly, providing methods to modify C-H bonds that are otherwise unreactive. duke.edursc.orgorganic-chemistry.org

Reactions involving the Methyl Group: The C(sp³)–H bonds of the methyl group are potential sites for radical abstraction. A hydrogen atom transfer (HAT) process could generate a 2-(pyrimidinyl)methyl radical. This radical could then be trapped by various radical acceptors to install new functional groups.

Reactions involving the Nitro Group: The nitro group itself can participate in radical reactions. Under reductive conditions, the nitro group can be converted to a nitro radical anion, which can undergo further transformations. Additionally, radical denitration is a known process for some aromatic systems.

Radical Nucleophilic Substitution (SRN1): It is also conceivable that under specific photochemical or electrochemical conditions, the chloro group could be substituted via a radical nucleophilic substitution mechanism, although the standard SNAr pathway is typically dominant for such activated systems.

Despite these possibilities, specific examples of radical reactions on the this compound core are not well-documented, and this remains an area for potential exploration.

Chemo- and Regioselective Manipulations of Multiple Functional Groups

The presence of three distinct functional groups (chloro, methyl, and nitro) on the pyrimidine ring allows for chemo- and regioselective transformations, particularly through nucleophilic aromatic substitution (SNAr).

The pyrimidine ring is strongly activated towards nucleophilic attack by the electron-withdrawing nitro group. The primary sites for substitution are the carbon atoms bearing the chloro leaving groups (C4 and C6). In the case of this compound, the single chloro group at C4 is the principal site of reaction.

For the closely related and symmetrically substituted 4,6-dichloro-2-methyl-5-nitropyrimidine , the regioselectivity of the first nucleophilic substitution is a key consideration. The nitro group at C5 activates both the C4 and C6 positions. The selectivity of the reaction depends on the interplay of electronic and steric factors.

Electronic Effects: The positions ortho (C4, C6) and para to the nitro group are electronically activated for nucleophilic attack. In the analogous 2,6-dichloro-3-nitropyridine (B41883) system, nucleophilic attack is often favored at the C2 position (ortho to the nitro group and adjacent to the ring nitrogen), which is attributed to a stronger inductive electron withdrawal making it more electron-deficient. chemrxiv.org By analogy, for a 4,6-dichloro-5-nitropyrimidine, both chloro positions are highly activated.

Steric Effects: The steric hindrance around the reaction center can influence the regioselectivity. Bulky nucleophiles may preferentially attack the less sterically hindered position. In 4,6-dichloro-2-methyl-5-nitropyrimidine, the C4 and C6 positions are sterically similar with respect to the pyrimidine core itself.

Studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that the chlorine atom is a better leaving group than an alkoxy group in SNAr reactions with amines. nih.gov This allows for sequential substitution strategies. For instance, one could first substitute the more reactive chloro group, and then, under potentially harsher conditions, substitute the second functional group.

The table below summarizes the expected chemoselective reactions with various nucleophiles on a dichloronitropyrimidine scaffold.

| Nucleophile | Reagent Type | Expected Product of Monosubstitution | Selectivity Notes | Ref. |

| Amines (RNH₂) | Nitrogen Nucleophile | 4-Amino-6-chloro-2-methyl-5-nitropyrimidine | Highly regioselective substitution of one chlorine is expected. | nih.govmdpi.com |

| Alkoxides (RO⁻) | Oxygen Nucleophile | 4-Alkoxy-6-chloro-2-methyl-5-nitropyrimidine | Reaction is typically clean and selective for one chlorine atom under controlled conditions. | nih.govresearchgate.net |

| Thiolates (RS⁻) | Sulfur Nucleophile | 4-Alkylthio-6-chloro-2-methyl-5-nitropyrimidine | Sulfur nucleophiles are generally very effective in SNAr reactions. | - |

| C-Nucleophiles | Carbon Nucleophile | 4-Alkyl/Aryl-6-chloro-2-methyl-5-nitropyrimidine | Reactions with carbanions (e.g., from malonates) can lead to C-C bond formation. |

This selective reactivity allows for the controlled, stepwise introduction of different substituents onto the pyrimidine core, making this compound and its dichloro analogue powerful building blocks in the synthesis of complex, polysubstituted heterocyclic systems.

Spectroscopic and Structural Characterization of 4 Chloro 2 Methyl 6 Nitro Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 4-Chloro-2-methyl-6-nitro-pyrimidine (B1149133) is expected to be relatively simple, exhibiting distinct signals for the aromatic proton and the methyl group protons. The chemical shift of the lone pyrimidine (B1678525) ring proton (H-5) is significantly influenced by the electronic effects of the substituents. The chlorine atom at C-4 and the nitro group at C-6 are both electron-withdrawing groups, which deshield the H-5 proton, causing its resonance to appear at a downfield position, likely in the range of 8.5-9.5 ppm. rsc.org

The methyl group protons at the C-2 position will appear as a singlet in the upfield region of the spectrum, typically around 2.5-3.0 ppm. The absence of adjacent protons results in a singlet multiplicity for this signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | 8.5 - 9.5 | s (singlet) |

Note: These are predicted values based on the analysis of related pyrimidine derivatives.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (110-170 ppm) due to their aromatic character and the presence of electronegative nitrogen atoms. mdpi.com The carbon bearing the nitro group (C-6) and the carbon bearing the chlorine atom (C-4) are expected to be the most deshielded due to the strong electron-withdrawing nature of these substituents. The carbon attached to the methyl group (C-2) will also be in this region. The C-5 carbon, bonded to a hydrogen, will likely appear at a relatively more upfield position compared to the other ring carbons. The methyl carbon will resonate in the upfield region of the spectrum, typically between 15-25 ppm. compoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 160 - 170 |

| C-4 | 155 - 165 |

| C-5 | 115 - 125 |

| C-6 | 150 - 160 |

Note: These are predicted values based on the analysis of related pyrimidine derivatives. mdpi.compressbooks.pub

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. oxinst.com In the case of this compound, no cross-peaks are expected as there are no vicinal or long-range proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. columbia.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon. It would also show a cross-peak between the H-5 proton signal and the C-5 carbon signal. This provides a direct link between the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying quaternary carbons and for assembling the molecular framework. For this compound, the following correlations would be expected:

The methyl protons could show correlations to C-2 and C-3 of the pyrimidine ring.

The H-5 proton would be expected to show correlations to C-4 and C-6.

These 2D NMR techniques, when used in combination, provide a powerful method for the complete and unambiguous structural elucidation of this compound and its derivatives. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-Cl bond, and the aromatic pyrimidine ring.

Nitro Group (NO₂): The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com

C-Cl Bond: The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 800-600 cm⁻¹.

Pyrimidine Ring: The aromatic C-H stretching vibration of the H-5 proton will likely be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region.

Methyl Group (-CH₃): The C-H stretching vibrations of the methyl group will appear just below 3000 cm⁻¹, and the bending vibrations will be observed around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | 1550 - 1475 |

| NO₂ | Symmetric Stretch | 1360 - 1290 |

| C-Cl | Stretch | 800 - 600 |

| Aromatic C-H | Stretch | > 3000 |

| Pyrimidine Ring | C=C, C=N Stretches | 1600 - 1400 |

| -CH₃ | C-H Stretches | ~2950 |

Note: These are predicted values based on characteristic group frequencies. orgchemboulder.com

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability.

Nitro Group (NO₂): The symmetric stretching vibration of the nitro group is often a strong and sharp band in the Raman spectrum, appearing in the 1360-1290 cm⁻¹ region.

C-Cl Bond: The C-Cl stretching vibration, which can be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum in the 800-600 cm⁻¹ range. nih.govnih.gov

Pyrimidine Ring: The ring breathing vibrations of the pyrimidine ring are typically strong in the Raman spectrum and can be found in the fingerprint region. The symmetric ring stretching modes are also Raman active.

Symmetry: For molecules with a center of symmetry, the rule of mutual exclusion applies, where vibrations that are IR active are Raman inactive, and vice versa. While this compound does not possess a center of symmetry, the relative intensities of the bands in the IR and Raman spectra can still provide valuable structural information.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| NO₂ | Symmetric Stretch | 1360 - 1290 (Strong) |

| C-Cl | Stretch | 800 - 600 (Medium-Strong) |

| Pyrimidine Ring | Ring Breathing | Fingerprint Region (Strong) |

Note: These are predicted values based on the analysis of related compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov Although a specific crystal structure for this compound has not been reported, analysis of similar structures, such as 4,6-dichloro-5-methylpyrimidine, provides valuable insights into the expected molecular geometry and intermolecular interactions. nih.gov

Hydrogen Bonding: Although lacking strong hydrogen bond donors (like N-H or O-H), weak C—H···N and C—H···O hydrogen bonds are expected to play a role in stabilizing the crystal lattice. In the crystal structure of 4,6-dichloro-5-methylpyrimidine, molecules are linked by pairs of C—H···N hydrogen bonds to form inversion dimers. nih.gov

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites like the nitrogen atoms of the pyrimidine ring or the oxygen atoms of the nitro group on adjacent molecules.

π-π Stacking: The aromatic pyrimidine rings are likely to engage in π-π stacking interactions, further contributing to the stability of the crystal structure.

Dipole-Dipole Interactions: The electron-withdrawing nature of the chloro and nitro groups creates a significant molecular dipole, leading to dipole-dipole interactions that influence molecular packing.

The precise bond lengths and angles define the molecular geometry. Based on data from related pyrimidine structures, the pyrimidine ring in this compound is expected to be essentially planar. nih.govresearchgate.net The bond lengths within the heterocyclic ring will exhibit values intermediate between single and double bonds, characteristic of an aromatic system. The substituents (chloro, methyl, and nitro groups) will cause minor distortions in the ring's bond angles from the ideal 120° for sp² hybridized carbons.

Table 2: Expected Bond Lengths and Angles for this compound (Based on Analogous Structures)

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

|---|---|---|---|

| C-N (ring) | 1.33 - 1.35 | N-C-N (ring) | ~116 - 122 |

| C-C (ring) | 1.38 - 1.40 | C-N-C (ring) | ~117 - 123 |

| C-Cl | ~1.74 | C-C-Cl | ~118 - 122 |

| C-CH₃ | ~1.50 | N-C-CH₃ | ~119 - 123 |

| C-NO₂ | ~1.49 | C-C-NO₂ | ~117 - 121 |

Note: These values are estimations based on data from similar pyrimidine derivatives and general chemical principles. Actual values would require experimental determination. nih.govresearchgate.net

Hyphenated Spectroscopic Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly suitable technique for the analysis of pyrimidine derivatives. nih.govnih.gov Reversed-phase High-Performance Liquid Chromatography (HPLC) can effectively separate the target compound from impurities or other components in a mixture. The eluent is then introduced into a mass spectrometer, often using an electrospray ionization (ESI) source, which allows for sensitive detection and confirmation of the compound's identity based on its mass-to-charge ratio. LC coupled with tandem MS (LC-MS/MS) can provide structural confirmation even for trace-level components. nih.govplos.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like many pyrimidine derivatives, GC-MS is an excellent analytical choice. The compound is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. As the compound elutes, it is ionized, typically by electron ionization (EI), which induces extensive and reproducible fragmentation. nih.gov The resulting mass spectrum serves as a chemical fingerprint that can be compared against spectral libraries for unambiguous identification.

Computational and Theoretical Studies on 4 Chloro 2 Methyl 6 Nitro Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to understanding the behavior of 4-Chloro-2-methyl-6-nitro-pyrimidine (B1149133) at the molecular level. Density Functional Theory (DFT) is a widely used method for this purpose, offering a favorable balance between computational cost and accuracy. Calculations are typically performed using specific combinations of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) to optimize the molecule's geometry and calculate its electronic properties.

The electronic structure dictates the molecule's reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.net

For this compound, the electron-withdrawing nature of the nitro group and the pyrimidine (B1678525) ring's nitrogen atoms significantly lowers the energy of the LUMO. This LUMO is expected to be delocalized across the pyrimidine ring, with significant orbital lobes on the carbon atoms at positions 4 and 6, which are ortho and para to the strongly deactivating nitro group. This distribution makes these positions highly susceptible to nucleophilic attack. In contrast, the HOMO would likely have significant contributions from the ring nitrogen atoms and the methyl group.

Mulliken charge analysis, another output of quantum chemical calculations, provides insight into the partial atomic charges. This analysis would reveal a significant positive charge on the C4 carbon due to the electronegativity of both the attached chlorine atom and the adjacent ring nitrogen, further confirming it as an electrophilic center primed for nucleophilic substitution.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated via DFT)

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.85 | Highest Occupied Molecular Orbital |

| LUMO | -3.20 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.65 | Indicator of Chemical Reactivity |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution and is an excellent tool for predicting reactivity. researchgate.netresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface.

For this compound, the MEP surface would show:

Negative Regions (Red/Yellow): These areas, indicating electron-richness and sites for electrophilic attack, would be concentrated around the oxygen atoms of the nitro group and the two nitrogen atoms of the pyrimidine ring.

Reaction Pathway Elucidation and Transition State Analysis

A primary application of computational chemistry for this molecule is to elucidate the mechanisms of its reactions, particularly nucleophilic aromatic substitution (SNAr). The reaction of this compound with a nucleophile (e.g., an amine or an alkoxide) is expected to proceed via a two-step mechanism involving a high-energy intermediate.

Formation of the Meisenheimer Complex: The nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. Computational studies on similar 5-nitropyrimidines have shown this intermediate to be a key part of the reaction coordinate. chemrxiv.org

Departure of the Leaving Group: The aromaticity of the ring is restored as the chloride ion is expelled.

Theoretical calculations can map this entire reaction pathway. By locating the transition state (TS) structures—the highest energy points along the reaction coordinate—the activation energy (ΔG‡) for each step can be determined. A lower activation energy indicates a faster reaction rate. Computational studies on related chloronitropyrimidines confirm that the presence of the nitro group significantly stabilizes the Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution reaction. chemrxiv.org

Table 2: Hypothetical Calculated Free Energy Barriers for SNAr Reaction with an Amine

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Nucleophilic Attack (Formation of Meisenheimer Complex) | TS1 | 15.5 |

| Chloride Elimination (Restoration of Aromaticity) | TS2 | 5.2 |

Data is hypothetical and based on values for similar systems. chemrxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification. Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated using DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.govliverpool.ac.uk

These calculations provide theoretical ¹H and ¹³C NMR spectra. The predicted chemical shifts are then compared to experimental data to confirm the molecular structure. The accuracy of these predictions can be very high, especially when solvent effects are included and appropriate scaling factors are applied. nih.gov For this compound, calculations would predict distinct signals for the single aromatic proton, the methyl protons, and the four unique carbon atoms in the pyrimidine ring.

Table 3: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| H5 (ring) | 9.15 | 9.10 |

| -CH₃ | 2.85 | 2.81 |

| C2 | 160.5 | 159.8 |

| C4 | 158.0 | 157.2 |

| C5 | 125.0 | 124.6 |

| C6 | 155.5 | 154.9 |

Predicted values are calculated relative to a TMS standard.

Solvent Effects and Environmental Influences on Reactivity

The surrounding environment, particularly the solvent, can significantly influence reaction rates and pathways. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

For the SNAr reaction of this compound, the transition state and the Meisenheimer intermediate are charged and highly polar. Therefore, polar solvents (e.g., water, ethanol, DMF) are expected to stabilize these species more effectively than nonpolar solvents. nih.gov This stabilization lowers the activation energy and consequently increases the reaction rate. Computational studies incorporating solvent effects would show a marked decrease in the calculated activation barriers in polar media, aligning with experimental observations for similar substitution reactions on electron-deficient heterocycles. chemrxiv.orgnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4-Chloro-2-methyl-6-nitro-pyrimidine (B1149133) serves as a pivotal intermediate in multi-step organic syntheses due to the differential reactivity of its substituents. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. This reactivity allows for the controlled and sequential introduction of various functional groups.

The electron-withdrawing nature of the nitro group and the pyrimidine (B1678525) ring's nitrogen atoms significantly activates the C4-position towards nucleophilic attack. This enables reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to proceed under relatively mild conditions. Subsequently, the nitro group itself can be chemically modified, most commonly through reduction to an amino group, which can then participate in further synthetic transformations such as amide bond formation or the construction of new heterocyclic rings. This dual functionality makes it a valuable linchpin in the assembly of complex target molecules.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The pyrimidine nucleus is a common feature in a multitude of biologically active compounds and approved pharmaceutical drugs. growingscience.com Consequently, substituted pyrimidines like this compound are highly sought-after precursors for the synthesis of advanced pharmaceutical intermediates. Its utility lies in its capacity to act as a scaffold, upon which molecular complexity and diversity can be systematically built to explore structure-activity relationships in drug discovery.

Synthesis of Pyrimidine-Fused Heterocycles

One of the most significant applications of this compound in medicinal chemistry is in the synthesis of fused heterocyclic systems. nih.gov These bicyclic and polycyclic structures are of great interest as they often exhibit potent and selective biological activities. The general strategy involves an initial nucleophilic displacement of the chloride, followed by a subsequent intramolecular cyclization reaction.

For instance, reaction with a binucleophilic reagent, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, can lead to the formation of pyrimidine-fused five- or six-membered rings. The initial substitution at the C4-position, followed by reduction of the nitro group to an amine and subsequent intramolecular condensation, is a common pathway to generate these fused systems. This approach has been widely used to synthesize a variety of pyrimidine-fused heterocycles, including pyrazolo[3,4-d]pyrimidines and isoxazolo[5,4-d]pyrimidines, which are known to possess diverse pharmacological properties.

Table 1: Representative Synthesis of Pyrimidine-Fused Heterocycles from Analogous Chloro-Nitropyrimidines

| Reagent | Reaction Conditions | Fused Heterocycle |

|---|---|---|

| Hydrazine Hydrate (B1144303) | Step 1: EtOH, reflux; Step 2: Reduction (e.g., H₂/Pd-C) | Pyrazolo[3,4-d]pyrimidine |

| Substituted Hydrazines | Step 1: DMF, K₂CO₃; Step 2: Reduction & Cyclization | N-substituted Pyrazolo[3,4-d]pyrimidines |

Building Block for Biologically Active Molecular Frameworks

Beyond fused systems, this compound is instrumental in constructing a variety of other molecular frameworks with significant biological activity. The displacement of the chloro group with various amines, amino acids, or other pharmacophoric fragments allows for the generation of extensive libraries of compounds for high-throughput screening.

Derivatives of this compound are explored for their potential as kinase inhibitors, a major class of anticancer agents. nih.gov The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. By attaching appropriate side chains to the C4-position, medicinal chemists can design molecules that selectively target specific kinases involved in cancer cell proliferation. The nitro group, after reduction, provides an additional vector for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Agrochemical and Specialty Chemical Synthesis

The utility of this compound extends to the agrochemical industry, where pyrimidine derivatives are known to exhibit herbicidal, fungicidal, and insecticidal activities. The ability to readily modify the pyrimidine core allows for the fine-tuning of its biological activity spectrum and environmental profile. For example, nucleophilic substitution of the chlorine with anilines or phenoxides can lead to compounds with potent herbicidal properties.

In the realm of specialty chemicals, this compound can serve as a precursor for dyes and pigments. The chromophoric properties of the nitropyrimidine system can be modulated by introducing different substituents, leading to materials with specific colors and properties for various applications.

Utilization in Materials Science Research

While the primary applications of this compound are in the life sciences, its reactive nature also presents opportunities in materials science, although this area remains less explored.

Role in Functional Material Design (e.g., optoelectronics)

The structure of this compound makes it a promising precursor for functional materials, particularly in the realm of optoelectronics. The design of organic materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) often relies on the synthesis of molecules with tailored electronic properties, such as extended π-conjugated systems and well-defined donor-acceptor characteristics.